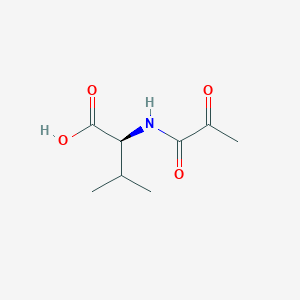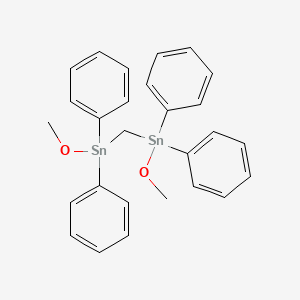![molecular formula C13H11NO3S B14371291 Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- CAS No. 91901-31-4](/img/structure/B14371291.png)
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the first position and a thioether linkage to a nitrophenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to form 4-nitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The 4-nitrophenol is then reacted with a suitable thiol compound, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.
Methoxylation: Finally, the methoxylation of the benzene ring is carried out by treating the compound with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
- Benzene, 1-methoxy-4-nitro-
- Benzene, 1-methoxy-4-(2-nitrovinyl)-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
Comparison: Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]- is unique due to the presence of both a methoxy group and a thioether linkage to a nitrophenyl group
Propriétés
Numéro CAS |
91901-31-4 |
|---|---|
Formule moléculaire |
C13H11NO3S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
1-methoxy-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO3S/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3 |
Clé InChI |
BTVIHKVUMBUEOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


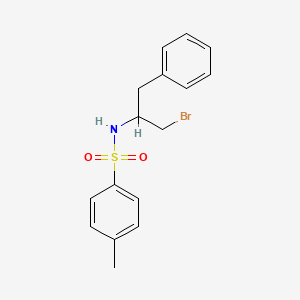
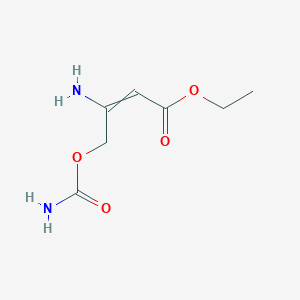
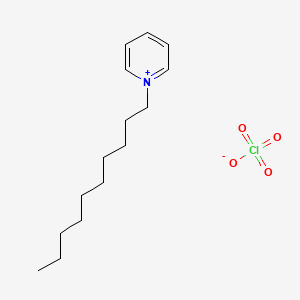


![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)


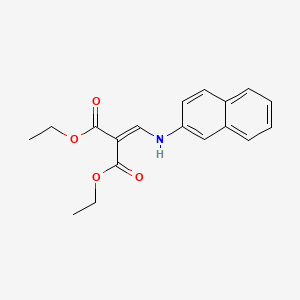
![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)

